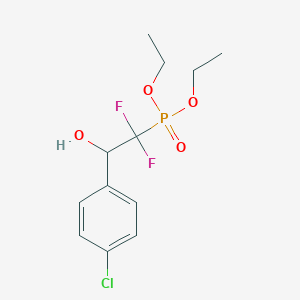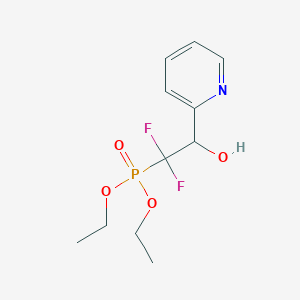
1-(4-Bromophenyl)-2,2-difluoroethyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2,2-difluoroethyl diethyl phosphate: is an organophosphorus compound characterized by the presence of a bromophenyl group, two fluorine atoms, and a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2-difluoroethyl diethyl phosphate typically involves the reaction of 4-bromophenyl-2,2-difluoroethanol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The diethyl phosphate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Phosphoric acid derivatives.
Oxidation and Reduction Products: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis of Derivatives: It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Pesticides: The compound’s organophosphorus nature makes it a candidate for use in pesticide formulations.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,2-difluoroethyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The presence of the bromophenyl and diethyl phosphate groups allows the compound to form strong interactions with the target molecules, leading to its biological effects.
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)-2,2-difluoroethyl] diethyl phosphate
- [1-(4-Methylphenyl)-2,2-difluoroethyl] diethyl phosphate
- [1-(4-Nitrophenyl)-2,2-difluoroethyl] diethyl phosphate
Comparison:
- Unique Features: The presence of the bromine atom in 1-(4-Bromophenyl)-2,2-difluoroethyl diethyl phosphate distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, methyl, and nitro groups can influence the compound’s reactivity and interactions with biological targets.
- Reactivity: The bromine atom can undergo unique substitution reactions that are not possible with other substituents.
- Biological Activity: The bromine-containing compound may exhibit different biological activities compared to its analogs due to variations in molecular interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-bromophenyl)-2,2-difluoroethyl] diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOMBMGFKQAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2O4P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8050136.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B8050139.png)
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide](/img/structure/B8050148.png)
![6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)









![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)
